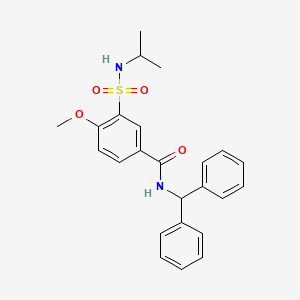
N-(diphenylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(diphenylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with diphenylmethyl, methoxy, and propan-2-ylsulfamoyl groups, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with diphenylmethylamine to yield N-(diphenylmethyl)-4-methoxybenzamide.
Introduction of the Propan-2-ylsulfamoyl Group: The propan-2-ylsulfamoyl group can be introduced by reacting the benzamide intermediate with isopropylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(diphenylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of N-(diphenylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)aniline.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学研究应用
N-(diphenylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(diphenylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide structure but differ in the substituents on the aromatic ring.
Imidazole Derivatives: These compounds contain an imidazole ring and exhibit different biological activities compared to benzamide derivatives.
Thiophene Derivatives: These compounds contain a thiophene ring and are known for their diverse chemical and biological properties.
Uniqueness
N-(diphenylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. Its methoxy and propan-2-ylsulfamoyl groups, in particular, contribute to its unique properties and differentiate it from other similar compounds.
属性
IUPAC Name |
N-benzhydryl-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-17(2)26-31(28,29)22-16-20(14-15-21(22)30-3)24(27)25-23(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17,23,26H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXFRKXWDTYGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7708663.png)
![N-butyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline](/img/structure/B7708679.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide](/img/structure/B7708702.png)
![N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-fluorobenzamide](/img/structure/B7708709.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide](/img/structure/B7708712.png)
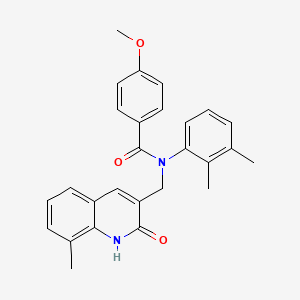
![2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7708720.png)
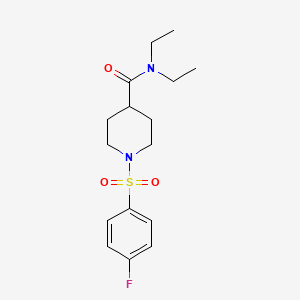
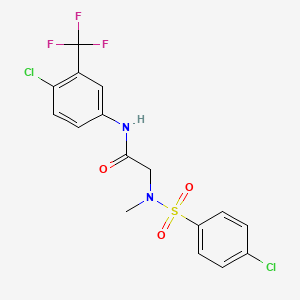
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide](/img/structure/B7708750.png)
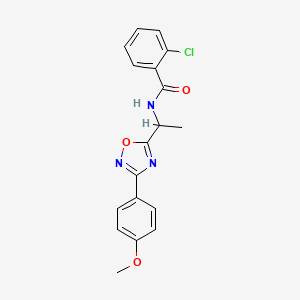
![2-[N-(2-phenylethyl)methanesulfonamido]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7708758.png)
![1-[4-(2-Fluorophenyl)piperazin-1-YL]-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propan-1-one](/img/structure/B7708762.png)
